Home > Products > Screening Compounds P29748 > 7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine
7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine -

7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine

Catalog Number: EVT-13169053
CAS Number:
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Pyrrolo[2,3-b]pyrazine Scaffolds in Medicinal Chemistry

The pyrrolo[2,3-b]pyrazine scaffold represents a privileged heterocyclic system in contemporary drug discovery, characterized by a fused bicyclic structure combining pyrrole and pyrazine rings. This framework serves as a versatile pharmacophore due to its balanced physicochemical properties, including moderate logP values (typically 1.5-3.5), sufficient aqueous solubility, and hydrogen-bonding capacity that facilitates target engagement. The unsubstituted scaffold has a molecular weight of 119.12 g/mol (C₆H₅N₃) [7], while its 7-phenyl-2-amino derivative, 7-phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine (C₁₂H₁₀N₄), exhibits a molecular weight of 210.24 g/mol [1] [4]. This compound (CAS: 1504066-86-7) features a planar, electron-rich system that enables π-stacking interactions with protein aromatic residues while maintaining compliance with medicinal chemistry "rule of five" parameters for drug-likeness [4] [5].

Structural Significance of Pyrrolo[2,3-b]pyrazine in Heterocyclic Drug Design

The structural significance of this scaffold derives from three key features:

  • Complementarity to Kinase ATP-Binding Sites: The electron-rich nature of the fused ring system enables π-stacking interactions with conserved phenylalanine residues (e.g., Phe489 in FGFR1) in kinase catalytic domains. Simultaneously, the pyrazine nitrogen at position 5 forms a critical hydrogen bond with backbone amides in the hinge region, as demonstrated in FGFR1 co-crystal structures where it bonds with Ala564 [3] [8]. This dual interaction mode mimics ATP while providing opportunities for selectivity engineering.
  • Synthetic Versatility: The scaffold possesses multiple modifiable positions (C2, N3, C5, C6, C7) enabling diverse chemical exploration. The 2-amino group serves as a hydrogen bond donor-acceptor pair, significantly enhancing binding affinity when unsubstituted. For example, in FGFR inhibitors, the 2-amino group contributes to sub-nanomolar potency by forming additional hydrogen bonds with Asp641 [8].

  • Electron Distribution: Density functional theory (DFT) analyses reveal distinct electron localization at N1 and C3 positions, creating an electron-deficient region that facilitates interactions with hydrophobic kinase subpockets. This electronic asymmetry enables selective optimization of pharmacokinetic properties without compromising target engagement [5] [8].

Table 1: Key Positions for Structural Modification in Pyrrolo[2,3-b]pyrazine Scaffold

PositionElectronic CharacterCommon ModificationsImpact on Activity
2-Amino (C2)Electron-donatingUnsubstituted > Methyl > AcetylHighest activity with free NH₂; acylation reduces potency 10-100x [8]
C7ElectrophilicAryl > Heteroaryl > Alkyl7-Aryl maximizes π-stacking and potency (e.g., IC₅₀ = 0.6 nM in FGFR1) [3] [8]
N5NucleophilicH > Alkyl > AcylAlkylation abolishes hinge binding; decreases activity >100-fold [8]
C3ElectrophilicC-H > Halogen > Cross-couplingBromination enables Suzuki couplings (87% yield) but reduces potency [6]

Role of 7-Aryl Substitutions in Modulating Biological Activity

The 7-position of the pyrrolo[2,3-b]pyrazine scaffold serves as a critical vector for optimizing target selectivity and pharmacokinetic properties, with phenyl emerging as the most efficacious substituent:

  • Spatial Optimization: X-ray crystallography of FGFR1 complexes reveals the 7-phenyl group occupies a hydrophobic region bordered by Phe642, Leu630, and Val492. The planar orientation positions the phenyl ring for optimal van der Waals contacts (3.4-4.1 Å distances), contributing ~2.5 kcal/mol binding energy. Para-substitution on the phenyl ring, particularly with p-tolyl (7-(p-tolyl)-5H-pyrrolo[2,3-b]pyrazin-2-amine; C₁₃H₁₂N₄), enhances this interaction through complementary surface matching [1] [3].

  • Electronic Effects: Electron-donating groups (e.g., methoxy) at the phenyl para-position increase scaffold electron density, boosting kinase inhibition by 5-20x compared to unsubstituted phenyl. Conversely, electron-withdrawing groups (halogens, nitrile) diminish potency despite similar lipophilicity, indicating electronic complementarity beyond hydrophobic effects [3] [6].

  • Metabolic Stabilization: The 7-phenyl group significantly improves metabolic stability over alkyl counterparts by shielding reactive C5-C6 bonds. Microsomal stability studies show 7-phenyl derivatives exhibit 64% oral bioavailability and 7.2-hour half-life in rats, compared to <20% bioavailability for 7-alkyl analogs. This results from reduced CYP3A4-mediated oxidation (IC₅₀ = 19.2 μM) [6] [8].

Table 2: Structure-Activity Relationship of 7-Substituted Pyrrolo[2,3-b]pyrazin-2-amines

7-SubstituentFGFR1 IC₅₀ (nM)Solubility (μM)Microsomal Stability (% remaining)Key Interactions
Phenyl0.638 ± 392 ± 4π-Stacking with Phe489 [8]
4-Methoxyphenyl0.442 ± 288 ± 3Enhanced electron donation [3]
4-Chlorophenyl1.229 ± 495 ± 2Hydrophobic enclosure fit [3]
3,5-Dimethoxyphenyl0.2515 ± 376 ± 5Extended hydrophobic contact [3]
Methyl23.5120 ± 842 ± 6Weak van der Waals interactions [8]

Comparative Analysis of Pyrrolo[2,3-b]pyrazine Derivatives in Kinase Inhibition

Pyrrolo[2,3-b]pyrazine-based kinase inhibitors demonstrate remarkable target versatility, with potency modulated by specific substitution patterns:

  • FGFR Selectivity: The 7-phenyl-2-amino derivative exhibits exceptional FGFR1 inhibition (IC₅₀ = 0.6 nM), leveraging the "dimethoxybenzene selectivity-enhancing motif" hybridized with the core scaffold. Co-crystal structures (PDB: 5Z0S) reveal a salt bridge between the 2-amino group and Asp641, plus hydrophobic enclosure of the phenyl ring within a cleft formed by Leu630 and Val492. This precise complementarity yields >100-fold selectivity over CDK6 (IC₅₀ = 89 nM) and JAK3 (IC₅₀ = 157 nM) [3] [8].

  • JAK3 Inhibition: While less potent against JAK3 than FGFR, 7-aryl derivatives still achieve submicromolar inhibition (157 nM). Activity enhancement requires C3 modifications: 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine shows improved JAK3 binding (IC₅₀ = 157 nM) through halogen bonding with Leu905. However, this comes at the cost of reduced FGFR potency, exemplifying the target-selectivity tradeoff [2] [6].

  • Dual Kinase Profiles: Strategic modifications enable targeting multiple kinases:

  • CDK Inhibition: 5,7-Disubstituted 6-amino derivatives (e.g., aloisines) potently inhibit CDK2/5 (IC₅₀ ~40 nM) by forming three hydrogen bonds with Leu83 and Lys33, but show 100-fold reduced FGFR activity due to steric incompatibility with the FGFR1 P-loop [9].
  • BTK/FAK Activity: Incorporation of sulfonamide at C5 enables dual BTK/FAK inhibition, albeit with reduced kinase selectivity [8].

Table 3: Comparative Kinase Inhibition Profiles of Pyrrolo[2,3-b]pyrazine Derivatives

Kinase TargetRepresentative CompoundIC₅₀ (nM)Selectivity Index* vs FGFR1Key Binding Interactions
FGFR17-phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine0.61.0H-bond: Ala564; Salt bridge: Asp641; π-stacking: Phe489 [3] [8]
JAK32-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine1570.15Halogen bond: Leu905; H-bond: hinge region [2] [6]
CDK5Aloisine B400.015Triple H-bond: Leu83/Lys33; van der Waals: hydrophobic pocket [9]
BTK5-Sulfonyl-7-phenyl derivative220.027H-bond: Met477; Hydrophobic: Phe463 [8]
ATR3-Cyano-7-(3,5-dimethoxyphenyl) analog860.143H-bond: Glu2390; π-stacking: Tyr2391 [8]

*Selectivity Index = IC₅₀(FGFR1) / IC₅₀(Target kinase); Higher values indicate greater FGFR1 selectivity

The structural basis for differential kinase inhibition lies in:

  • Hinge Region Variability: While most kinases conserve a hydrogen bond acceptor for the scaffold's N5, steric tolerance for the 7-phenyl substituent differs significantly. The FGFR1 P-loop (residues 488-497) adopts a unique "down" conformation accommodating the phenyl, whereas JAK3 exhibits a more constrained pocket [3] [8].
  • Gatekeeper Residue Influence: Small gatekeeper residues (FGFR1: Ala564) permit deep phenyl penetration, while bulkier residues (JAK3: Leu905) partially obstruct the hydrophobic pocket, reducing 7-phenyl binding efficiency [2] [8].
  • Salt Bridge Capability: FGFR1's conserved Asp641 uniquely engages the 2-amino group, an interaction absent in CDKs and JAKs. This explains the exceptional FGFR potency of 7-phenyl-2-amino derivatives versus their reduced activity against other kinases [3] [8].

Properties

Product Name

7-Phenyl-5H-pyrrolo[2,3-B]pyrazin-2-amine

IUPAC Name

7-phenyl-5H-pyrrolo[2,3-b]pyrazin-2-amine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H2,13,16)(H,14,15)

InChI Key

NDXKYVJHBNQBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.